3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol
Description
3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol (CAS: 1190319-67-5) is a heterocyclic compound featuring a fused pyrrolo-pyridine scaffold with a bromine substituent at position 3 and a hydroxyl group at position 7. Its molecular formula is C₇H₅BrN₂O, and it serves as a key intermediate in pharmaceutical research, particularly in the synthesis of kinase inhibitors and topoisomerase-targeting agents . The bromine atom enhances electrophilic reactivity, while the hydroxyl group contributes to hydrogen-bonding interactions, making it a versatile building block for drug discovery.
Properties
IUPAC Name |
3-bromo-1,4-dihydropyrrolo[3,2-b]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-3-10-7-5(11)1-2-9-6(4)7/h1-3,10H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYADCFMDUVZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)NC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol typically involves the bromination of 1H-pyrrolo[3,2-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced at the desired position on the pyridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrole and pyridine rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in studies related to cell signaling pathways and cancer research due to its potential inhibitory effects on specific enzymes.
Chemical Biology: It is employed in the design of chemical probes to study protein-ligand interactions and other biological processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol involves its interaction with molecular targets such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, migration, and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Isomerism
1H-Pyrrolo[3,2-b]pyridin-7-ol (Non-Brominated Analog)
- CAS : 1190318-96-7
- Molecular Formula : C₇H₆N₂O
- Key Differences: Lacks the bromine atom at position 3. The absence of bromine reduces molecular weight (134.14 g/mol vs.
3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol (Structural Isomer)
- CAS: Not explicitly listed (referenced in ).
- Key Differences : The pyrrolo-pyridine ring system is fused at [2,3-c] instead of [3,2-b], altering the spatial arrangement of substituents. This isomer may exhibit distinct binding interactions with biological targets due to steric and electronic variations .
7-Bromo-1H-pyrrolo[3,2-c]pyridine (Positional Isomer)
- CAS : 902837-42-7
- Key Differences: Bromine is at position 7 instead of 3, and the hydroxyl group is absent.
Functional Group Variations
3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol
- CAS: Not explicitly listed (referenced in ).
- Molecular Formula : C₇H₇N₃O
- Key Differences: Substitution of bromine with an amino group (-NH₂) introduces basicity and hydrogen-bond donor capacity. This derivative may exhibit enhanced solubility and altered interactions with topoisomerase IIα, similar to benzofuro-pyridine derivatives .
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine
- CAS : 1190319-51-7
- Molecular Formula : C₈H₇BrN₂
- Key Differences: Bromine at position 6 and a methyl group at position 2.
Fused Ring Systems
Benzofuro[3,2-b]pyridin-7-ol Derivatives
- Example : Compound 11 () with meta-hydroxyl groups on phenyl rings.
- Key Differences : The benzofuro-pyridine scaffold replaces the pyrrolo ring with a fused benzofuran system. These derivatives exhibit potent topoisomerase IIα inhibition (100% inhibition at 100 µM) and antiproliferative activity (IC₅₀ = 0.86 µM in HeLa cells). The hydroxyl groups at specific positions (meta on phenyl rings) are critical for activity, suggesting that the hydroxyl at position 7 in 3-bromo-1H-pyrrolo[3,2-b]pyridin-7-ol may play a similar role .
Furo[3,2-b]pyridin-7-ol
- CAS : 1533781-17-7
- Molecular Formula: C₇H₅NO₂
- Key Differences: Features a fused furan ring instead of pyrrole.
Comparative Data Table
Research Findings and Implications
- Topoisomerase Inhibition : Benzofuro-pyridin-7-ol derivatives () demonstrate that hydroxyl group positioning is critical for topoisomerase IIα inhibition. The hydroxyl at C7 in this compound may similarly enhance enzyme interaction .
- DNA Binding: Aromatized indenoquinoline diones () show higher DNA binding affinities than non-aromatized analogues. The aromatic pyrrolo-pyridine core of this compound may confer favorable binding energy .
- Synthetic Utility : Methyl ester derivatives (e.g., BD291822 in ) highlight the scaffold’s adaptability for introducing carboxylate groups, expanding its application in prodrug design .
Biological Activity
3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains both pyrrole and pyridine rings, with a bromine substitution that enhances its reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 215.06 g/mol. The presence of the bromine atom at the 3-position is significant for its chemical reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, particularly kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, which blocks their catalytic functions. This inhibition plays a crucial role in modulating signaling pathways associated with cell proliferation, migration, and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, it has been studied for its effects on MPS1 kinase inhibition, demonstrating significant antiproliferative activity in human tumor xenograft models .
- Cell Signaling Modulation : It is utilized in studies related to cell signaling pathways, particularly in cancer research where it aids in understanding the mechanisms of tumor progression and metastasis .
- Chemical Probes : The compound serves as a chemical probe for studying protein-ligand interactions and other biological processes, providing insights into enzyme functionality and cellular responses .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Pyrrolo structure with bromine | Distinct reactivity due to bromine substitution |
| 1H-pyrrolo[2,3-b]pyridine | Similar scaffold without bromine | Different biological activity profile |
| Pyrrolopyrazine Derivatives | Contains pyrrole and pyrazine rings | Exhibits varied biological activities |
This table highlights how the bromine substitution in this compound contributes to its distinct biological activity compared to related compounds.
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
- MPS1 Inhibition Study : A study demonstrated that derivatives based on this scaffold exhibited potent MPS1 inhibition (IC50 = 0.025 μM) and showed dose-dependent effects on human colon cancer cells (GI50 = 0.55 μM) . This highlights the compound's potential for therapeutic applications in oncology.
- Cell Proliferation Assays : In vitro assays indicated that this compound effectively inhibited cell proliferation in various cancer cell lines, suggesting its role as a promising candidate for further drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
